4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide medium.
Introduction of the thiophene ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with benzenesulfonamide: The final step involves coupling the oxadiazole-thiophene intermediate with a benzenesulfonamide derivative under suitable reaction conditions.
Chemical Reactions Analysis
4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: The thiophene and oxadiazole rings make this compound suitable for use in organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring is known to inhibit certain enzymes, while the thiophene ring can interact with cellular receptors. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives, such as:
Tioxazafen: A thiophene-oxadiazole derivative used as a nematicide.
Azilsartan: An oxadiazole derivative used as an antihypertensive agent.
Suprofen: A thiophene derivative used as a nonsteroidal anti-inflammatory drug.
4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is unique due to its combination of these two heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-10-4-6-11(7-5-10)22(18,19)15-9-13-16-14(17-20-13)12-3-2-8-21-12/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTZWWBZRJRVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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